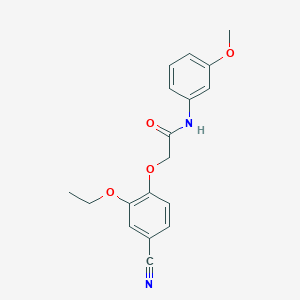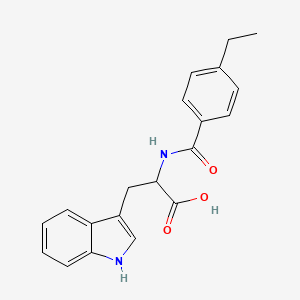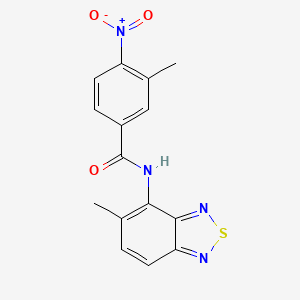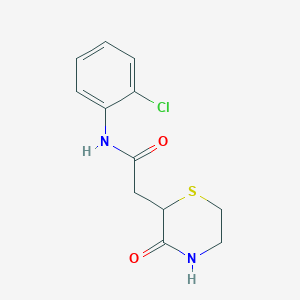
N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
説明
N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, also known as CTM-3, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a thiomorpholine derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
The mechanism of action of N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in cells. It has been shown to inhibit the activity of cholinesterases, which are enzymes that break down the neurotransmitter acetylcholine. This inhibition could lead to increased levels of acetylcholine in the brain, which could have implications for the treatment of Alzheimer's disease. N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has also been shown to have activity against various microorganisms, which could be due to its ability to disrupt cell membranes or inhibit specific enzymes.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, which could be due to its ability to induce apoptosis or inhibit specific enzymes involved in cell growth. N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has also been shown to have antibacterial and antifungal activity, which could be due to its ability to disrupt cell membranes or inhibit specific enzymes. Furthermore, N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has been shown to inhibit the activity of cholinesterases, which could lead to increased levels of acetylcholine in the brain.
実験室実験の利点と制限
N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has several advantages for lab experiments, including its high purity and yield when synthesized using the optimized method. It has also been shown to have activity against various microorganisms and cancer cells in vitro, which makes it a promising candidate for further research. However, there are also limitations to using N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide in lab experiments, including its limited solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide. One area of research could be focused on its potential as an antitumor agent, including in vivo studies to determine its efficacy and toxicity. Another area of research could be focused on its potential as an antibacterial and antifungal agent, including studies on its mechanism of action and potential for use in clinical settings. Furthermore, research could be focused on its potential as a cholinesterase inhibitor, including studies on its efficacy and safety for the treatment of Alzheimer's disease. Overall, N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has the potential for various applications in the fields of medicine and biotechnology, and further research is needed to fully understand its potential.
科学的研究の応用
N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has been studied for its potential as an antibacterial and antifungal agent, as it has been shown to have activity against various microorganisms. Furthermore, N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has been studied for its potential as a cholinesterase inhibitor, which could have implications for the treatment of Alzheimer's disease.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c13-8-3-1-2-4-9(8)15-11(16)7-10-12(17)14-5-6-18-10/h1-4,10H,5-7H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVNWKVWNLTKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C(=O)N1)CC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332167 | |
| Record name | N-(2-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
774562-23-1 | |
| Record name | N-(2-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



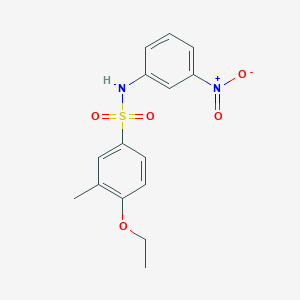
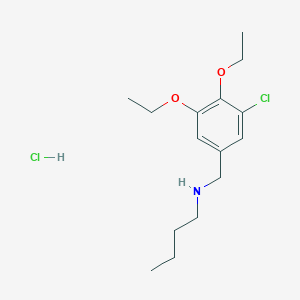
![N-[(tert-butylamino)carbonyl]benzamide](/img/structure/B4395859.png)
![N-{2-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4395867.png)
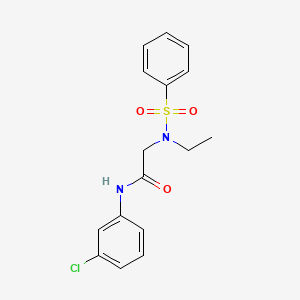
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-cyclohexylurea](/img/structure/B4395890.png)

![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B4395902.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)butanamide](/img/structure/B4395909.png)

![4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4395917.png)
